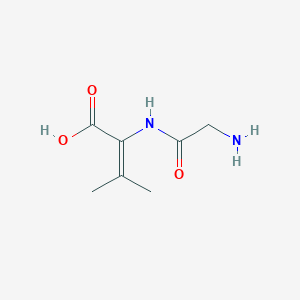

2-(Glycylamino)-3-methylbut-2-enoic acid

Description

2-(Glycylamino)-3-methylbut-2-enoic acid is a synthetic α,β-unsaturated carboxylic acid derivative featuring a glycylamino (NH₂CH₂CONH-) substituent at position 2 and a methyl group at position 3 of the but-2-enoic acid backbone. Comparisons with structurally analogous compounds from the evidence highlight key differences in substituents, molecular weight, and functional groups, which influence reactivity and applications.

Properties

CAS No. |

6499-76-9 |

|---|---|

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-methylbut-2-enoic acid |

InChI |

InChI=1S/C7H12N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h3,8H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

TVEQPQZKWPSKTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Glycylamino)-3-methylbut-2-enoic acid typically involves the following steps:

Starting Materials: Glycine and 3-methylbut-2-enoic acid are the primary starting materials.

Coupling Reaction: The amino group of glycine is coupled with the carboxyl group of 3-methylbut-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Types of Reactions:

Oxidation: The double bond in this compound can undergo oxidation reactions, forming epoxides or diols.

Reduction: The double bond can also be reduced to form saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated amino acids.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

2-(Glycylamino)-3-methylbut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in peptide synthesis and protein engineering.

Medicine: Investigated for its potential as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Glycylamino)-3-methylbut-2-enoic acid involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors that recognize amino acid derivatives.

Pathways: It can participate in metabolic pathways involving amino acids and peptides, potentially influencing protein synthesis and degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical parameters of 2-(Glycylamino)-3-methylbut-2-enoic acid and its analogs, based on evidence-derived

*Inferred molecular formula and weight based on structural analysis.

Key Observations:

Substituent Effects: The glycylamino group in the target compound introduces a small, polar substituent compared to bulkier aromatic groups (e.g., benzodioxol or acetylphenylamino in ). This reduces molecular weight (172.18 vs. 247.25–249.27 for aromatic analogs) and may enhance solubility in aqueous systems . Ester vs. Carboxylic Acid: Ethyl 2-amino-3-methylbut-2-enoate () lacks a free carboxylic acid, increasing lipophilicity and volatility compared to the target compound. This distinction impacts bioavailability and synthetic utility .

Synthetic Pathways: Compounds like methyl 2-benzoylamino-3-arylaminobut-2-enoates () are synthesized via condensation reactions using catalysts like PTSA, followed by cyclization with PPA. Similar methods may apply to the target compound, though glycylamino incorporation would require glycine derivatives as reactants .

Biological Relevance: The benzylamino and hydroxyl groups in 2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid () suggest roles in chiral drug synthesis, whereas the target’s glycylamino group could mimic glycine in neurotransmitter or peptide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.